molecular formula C19H19N5O3 B2818877 2-methyl-3-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide CAS No. 1903874-13-4

2-methyl-3-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Cat. No.: B2818877
CAS No.: 1903874-13-4
M. Wt: 365.393
InChI Key: SXRLWAWQTAFOQO-UHFFFAOYSA-N
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Description

2-methyl-3-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a complex organic compound that belongs to the class of cinnoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Functional Group Modifications: Various functional groups, such as the phenyl group and the carboxamide group, are introduced through substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the oxadiazole ring.

    Reduction: Reduction reactions can target the oxo group or the carboxamide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound may be explored for their pharmacological properties. The presence of the oxadiazole ring and the cinnoline core can contribute to its activity against specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-methyl-3-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
  • 2-methyl-3-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate
  • 2-methyl-3-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-3-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-5,6,7,8-tetrahydrocinnoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-24-17(25)10-14-9-13(7-8-15(14)22-24)19(26)20-11-16-21-18(23-27-16)12-5-3-2-4-6-12/h2-6,10,13H,7-9,11H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRLWAWQTAFOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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